molecular formula C17H12ClF3O4 B12884344 1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-ethoxy- CAS No. 99199-19-6

1(3H)-Isobenzofuranone, 5-(2-chloro-4-(trifluoromethyl)phenoxy)-3-ethoxy-

Cat. No.: B12884344
CAS No.: 99199-19-6
M. Wt: 372.7 g/mol
InChI Key: PICULRORMAQDKF-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-ethoxyisobenzofuran-1(3H)-one is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

The synthesis of 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-ethoxyisobenzofuran-1(3H)-one involves several steps. One common method includes the reaction of 3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid with ethyl alcohol under specific conditions. The reaction is typically catalyzed by sulfur trioxide and conducted in dichloroethane at controlled temperatures ranging from 0 to 50°C . This method enhances reaction selectivity and increases the yield of the desired product.

Chemical Reactions Analysis

5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-ethoxyisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Studies have explored its potential as a bioactive molecule with applications in drug development.

    Medicine: Research is ongoing to investigate its potential therapeutic effects.

    Industry: It is used in the production of certain herbicides and pesticides.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-ethoxyisobenzofuran-1(3H)-one involves its interaction with specific molecular targets. In the case of its use as a herbicide, it disrupts the photosynthesis process in plants by inhibiting the enzyme protoporphyrinogen oxidase, leading to the accumulation of protoporphyrin IX, which causes cell damage and plant death .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 5-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-ethoxyisobenzofuran-1(3H)-one is unique due to its specific structure and the presence of the ethoxy group, which can influence its reactivity and applications.

Properties

CAS No.

99199-19-6

Molecular Formula

C17H12ClF3O4

Molecular Weight

372.7 g/mol

IUPAC Name

5-[2-chloro-4-(trifluoromethyl)phenoxy]-3-ethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C17H12ClF3O4/c1-2-23-16-12-8-10(4-5-11(12)15(22)25-16)24-14-6-3-9(7-13(14)18)17(19,20)21/h3-8,16H,2H2,1H3

InChI Key

PICULRORMAQDKF-UHFFFAOYSA-N

Canonical SMILES

CCOC1C2=C(C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)C(=O)O1

Origin of Product

United States

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